(Phe1,ser2)-thrombin receptor activator peptide 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

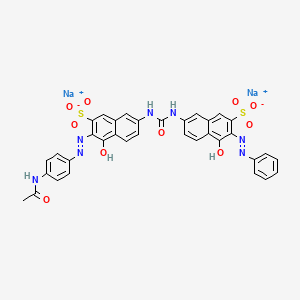

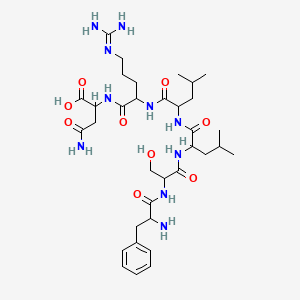

“(Phe1,ser2)-thrombin receptor activator peptide 6” is a modified form of the Protease-Activated Receptor 1 (PAR-1) peptide sequence . In this peptide, phenylalanine is at position 1, serine is at position 2 . The molecular weight of this peptide is 796.98 and its molecular formula is C39H60N10O8 .

Synthesis Analysis

While specific synthesis methods for “(Phe1,ser2)-thrombin receptor activator peptide 6” were not found, peptide synthesis generally involves a series of chemical reactions that link amino acids together in a specific sequence. This process can be performed using both chemical and biological methods .Wissenschaftliche Forschungsanwendungen

Biological Consequences of Thrombin Receptor Deficiency

Thrombin receptors, specifically the thrombin receptor (ThrR), are integral to a variety of physiological responses related to tissue injury, inflammation, and wound repair. Research on mice with disrupted ThrR genes has revealed significant insights into the receptor's role. Despite the critical impact of ThrR deficiency on embryonic development, adult mice lacking ThrR exhibit remarkably normal phenotypes, including normal platelet function and cardiovascular responses. This suggests that while ThrR is crucial during developmental stages, its absence in adulthood does not markedly affect certain physiological functions (Darrow et al., 1996).

Thrombin and Neuronal Damage in Cerebral Ischemia

Thrombin and its receptors, such as protease-activated receptor 1 (PAR1), are implicated in neuronal damage following cerebral ischemia. Mice lacking PAR1 exhibit significantly reduced infarct volumes post-ischemia, suggesting that thrombin via PAR1 contributes to ischemic neuronal damage. The use of PAR1 antagonists further supports this, indicating that inhibiting PAR1 could be a therapeutic strategy to mitigate neuronal damage associated with ischemia (Junge et al., 2003).

Thrombin Receptor Activating Peptide and Vascular Effects

Thrombin and its receptor-activating peptides (TRAP) play a role in vascular physiology, inducing endothelium-dependent relaxation in vitro and affecting mean arterial blood pressure in vivo. The vasodilatory effects of thrombin and TRAP in rats are partly mediated by the release of endothelial nitric oxide, highlighting the complex interplay between thrombin signaling and vascular function (Sicker et al., 2001).

Thrombin, PAR1, and Inflammation Regulation

Systemic inflammation can modulate the expression of PAR1 on platelets, affecting their responsiveness to thrombin receptor-activating peptide (TRAP). During conditions of systemic thrombin formation, such as human endotoxemia, PAR1 expression on platelets decreases, which is associated with reduced platelet reactivity to TRAP. This suggests a mechanism whereby inflammation can influence thrombin receptor-mediated platelet functions (Reiter et al., 2003).

Enhancement of Wound Healing by Thrombin Receptor Activating Peptides

Thrombin and its receptor-activating peptides (TRAP) can significantly enhance wound healing and neovascularization. A single topical application of TRAP to full dermal incisions in rats resulted in increased incisional breaking strength, indicating accelerated healing. This suggests that thrombin and its peptides play a vital role in wound healing processes, potentially offering new therapeutic avenues (Carney et al., 1992).

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)43-25(33(52)53)16-27(36)46)41-31(50)24(14-19(3)4)42-32(51)26(17-45)44-28(47)21(35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,50)(H,42,51)(H,43,48)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLJYRUJKYFVMZ-FRSCJGFNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90472268 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)